N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide
Description
N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide (systematic name: (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide) is a pyrrolidine derivative featuring a pyridin-3-yl substituent at position 2, a methyl group at the pyrrolidine nitrogen (N1), and a carboxamide group at position 2. It is also referred to as trans-Cotinine Amide (EN300-192815) and exists in enantiomeric forms (rac-(2R,3R) and (2S,3S)) . The compound’s structural uniqueness lies in its stereochemistry and hybrid heterocyclic framework, which have implications for biological activity and physicochemical properties.
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N,1-dimethyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H15N3O2/c1-13-12(17)9-6-10(16)15(2)11(9)8-4-3-5-14-7-8/h3-5,7,9,11H,6H2,1-2H3,(H,13,17) |
InChI Key |
BLAXWDDNHIITSS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1C2=CN=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves:
- Construction of the pyrrolidine ring with appropriate substituents.
- Introduction of the pyridin-3-yl moiety at the 2-position.
- Formation of the 3-carboxamide group.
- Methylation at the nitrogen (N1) position.
The key step is often the amide bond formation between a 5-oxopyrrolidine-3-carboxylic acid derivative and an amine containing the pyridinyl group.
Specific Synthetic Routes
Condensation of 1-substituted 5-oxopyrrolidine-3-carboxylic acid with Anilines
A prominent method involves the coupling of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives with anilines or amines bearing the pyridin-3-yl group. This is achieved via:
- Activation of the carboxylic acid either by conversion to acid chloride or by using amide coupling reagents such as N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI).
- Subsequent reaction with the amine to form the carboxamide bond.
This method yields the target compound in moderate to high yields (33–88%) and is characterized by high purity (>95%) as confirmed by NMR and HPLC analyses.
Esterification and Hydrazide Formation Followed by Condensation
Another approach involves:
- Esterification of 5-oxopyrrolidine-3-carboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid).
- Conversion of the ester to the corresponding acid hydrazide by treatment with hydrazine hydrate under reflux conditions.
- Condensation of the hydrazide with aromatic aldehydes in solvents such as dimethylformamide (DMF) or 1,4-dioxane to afford hydrazone-type intermediates.
Though this method is more commonly applied to related compounds, it demonstrates the versatility of pyrrolidine-3-carboxamide derivatives synthesis and can be adapted for the target compound.
Cyclization via Alkylation and Intramolecular Cyclization
A reported synthetic scheme for pyrrolidine derivatives involves:
- Alkylation of malononitrile or ethyl acetoacetate with a chloroacetamide derivative.
- Followed by intramolecular cyclization to form the pyrrolidine ring system.
While this method is primarily for related pyrrolidine derivatives, it illustrates the formation of the pyrrolidine core that can be functionalized further to obtain the target compound.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification | Methanol, catalytic H2SO4 | Methanol | Reflux | Several hours | High | Converts acid to methyl ester |
| Hydrazide formation | Hydrazine hydrate | Propan-2-ol | Reflux | Several hours | High | Converts ester to hydrazide |
| Amide coupling | TCFH, NMI or acid chloride | DMF or DMA | Room temp to 80°C | 2–24 hours | 33–88 | Coupling with amine bearing pyridin-3-yl group |
| Alkylation and cyclization | Chloroacetamide derivative, malononitrile | DMF | Reflux | 6 hours | Moderate | Forms pyrrolidine ring via intramolecular cyclization |
| Purification | Recrystallization, column chromatography | Ethanol, silica gel | Ambient | Variable | — | Used to obtain pure compound |
Characterization and Purity
The synthesized compounds are typically characterized by:
- Infrared (IR) Spectroscopy: Identification of key functional groups such as carbonyl (>C=O) at ~1660 cm⁻¹, amide NH stretching, and nitrile (C≡N) if present.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure, substitution pattern, and purity.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight.
- High-Performance Liquid Chromatography (HPLC): Ensures purity above 95%.
For example, the IR spectrum of related pyrrolidine derivatives shows characteristic bands at 1663 cm⁻¹ (carbonyl), 3133 and 3435 cm⁻¹ (NH2/NH), confirming the presence of amide and ring structures.
Summary Table of Key Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Amide coupling via TCFH/NMI | Acid activation + amine coupling | TCFH, NMI, DMF, RT-80°C, 2–24 h | 33–88 | High purity, versatile | Requires coupling reagents |
| Esterification + hydrazide + condensation | Acid → ester → hydrazide → hydrazone | Methanol/H2SO4, hydrazine hydrate, DMF | 62–99 (for related compounds) | Good yields, adaptable | Multi-step, longer synthesis |
| Alkylation + intramolecular cyclization | Alkylation of malononitrile + cyclization | Chloroacetamide, malononitrile, DMF, reflux | Moderate (~70) | Efficient ring formation | Limited direct functionalization |
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Compounds :
1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide (CAS: 878442-31-0) Structure: Differs by replacing the N1-methyl group with a 4-chlorophenyl substituent. Properties: Higher molecular weight (315.75 g/mol) and density (1.4 g/cm³) compared to the target compound, likely due to the aromatic chlorine substituent. Boiling point: 651.7°C .
N-Benzylpyridine-4-carboxamide Derivatives
- Structure : Features a benzyl group instead of the pyridin-3-yl moiety.
- Activity : Benzyl substituents in β-proline-derived scaffolds (e.g., series III compounds) show superior ROCK I inhibition compared to benzoyl groups, suggesting free rotation enhances binding .
1-(3,4-Dimethylphenyl)-5-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)pyrrolidine-3-carboxamide
- Structure : Incorporates a thiophene-pyrazine hybrid substituent.
- Properties : Molecular weight 406.5 g/mol; sulfur-containing heterocycles may improve electronic interactions with target enzymes .
SAR Trends :
- Substituent Hierarchy: CH3 > H > Br > OCH3 > F > NO2, CN in ROCK I inhibition, indicating methyl (as in the target compound) optimizes activity .
- Stereochemistry : (S)-enantiomers in pyrrolidine-3-carboxamide scaffolds exhibit higher activity than (R)-forms (e.g., 4 vs. 4h in series III) . The (2S,3S) configuration of the target compound likely enhances target binding compared to racemic mixtures .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | C12H15N3O2 | 233.27 | Pyridin-3-yl, N1-methyl | N/A | N/A |
| 1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide | C16H14ClN3O2 | 315.75 | 4-Chlorophenyl | 1.4 | 651.7 |
| 1-(3,4-Dimethylphenyl)-5-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)pyrrolidine-3-carboxamide | C22H22N4O2S | 406.50 | Thiophene-pyrazine | N/A | N/A |
- Target Compound : Lower molecular weight (233.27 g/mol) suggests better bioavailability compared to bulkier analogues.
- Chlorophenyl Derivative : Higher density and boiling point reflect increased aromaticity and molecular rigidity .
Biological Activity
N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, also known by its CAS number 1955494-48-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, focusing on anticancer and antimicrobial properties.
- Chemical Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- CAS Number : 1955494-48-0
The compound features a pyrrolidine ring with a carboxamide functional group and a pyridine moiety, which are significant in influencing its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cell Viability Studies :
- The compound was tested against A549 human lung adenocarcinoma cells. In vitro assays demonstrated that it exhibits cytotoxic effects, reducing cell viability significantly compared to control treatments. For instance, compounds structurally similar to N,1-Dimethyl-5-oxo derivatives showed a reduction in viability to around 66% at a concentration of 100 µM .
-
Mechanism of Action :
- The anticancer activity appears to be structure-dependent, with variations in substituents affecting potency. Compounds with free amino groups exhibited more pronounced effects compared to those with acetylamino groups . This suggests that the presence of specific functional groups is crucial for enhancing biological activity.
- Case Studies :
Antimicrobial Activity
The antimicrobial properties of N,1-Dimethyl-5-oxo derivatives have also been explored:
- Broad Spectrum Efficacy :
- Inhibition Studies :
Comparative Biological Activity Table
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Notable Features |
|---|---|---|---|
| N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine | 66 µM (A549 cells) | Effective against MRSA | Structure-dependent activity |
| Related 5-Oxopyrrolidine Derivative | Varies by structure | Effective against E. coli | Free amino group enhances potency |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, and how can yield be maximized?
- Methodology : Use a multi-step synthesis approach involving cycloaddition or condensation reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF, methanol) to stabilize intermediates .
- Catalysts : Piperidine or Lewis acids to accelerate cyclization .
- Temperature control : Maintain 60–80°C during amide bond formation to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) for isolation .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of pyridine-3-yl precursors and carboxamide derivatives .
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural conformation?
- Methodology : Combine spectroscopic and chromatographic methods:
- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the pyrrolidine ring and pyridinyl substitution .
- LC-MS : Validate molecular weight (theoretical MW: 247.28 g/mol) and detect impurities .
- X-ray crystallography : Resolve stereochemistry for chiral centers (e.g., rac-(2R,3R) enantiomers) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors .
- Molecular dynamics : Assess stability of ligand-target complexes under physiological conditions (pH 7.4, 310K) .
- Pharmacophore mapping : Identify critical hydrogen-bonding sites (e.g., pyridine N, carbonyl groups) for activity .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound?
- Methodology :
- Chiral chromatography : Use amylose- or cellulose-based columns with heptane/isopropanol mobile phases .
- Crystallization-induced diastereomerism : Introduce chiral resolving agents (e.g., tartaric acid derivatives) .
- Circular dichroism (CD) : Validate enantiomeric excess (>95%) post-separation .
Q. How can in silico target prediction tools guide hypothesis-driven studies for this compound?
- Methodology :
- Cheminformatics platforms : Use SwissTargetPrediction or SEA to prioritize targets (e.g., GPCRs, cytochrome P450 enzymes) .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., pyridinyl-pyrrolidine carboxamides) to identify critical substituents .
- Pathway analysis : Map predicted targets to disease-relevant pathways (e.g., inflammation, cancer) using KEGG .
Q. What experimental approaches assess the compound’s metabolic stability in preclinical models?
- Methodology :
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Stability under varied pH : Use simulated gastric/intestinal fluids to evaluate oral bioavailability .
Q. How can conflicting bioactivity data from analogous compounds be reconciled in SAR studies?
- Methodology :
- Meta-analysis : Compare datasets from structurally related compounds (e.g., dichlorophenyl vs. trifluoromethylphenyl derivatives) .
- Counter-screening : Test the compound against off-targets (e.g., hERG channels) to rule out false positives .
- Free-energy perturbation (FEP) : Model substituent effects on binding affinity to explain discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
